molecular formula C22H29FN4O2S B2597361 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946343-37-9

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2597361
CAS No.: 946343-37-9
M. Wt: 432.56
InChI Key: LYJKJNRVWBJNGL-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetically designed small molecule of significant interest in early-stage drug discovery and pharmacological research. Its structure incorporates an indole scaffold, a moiety widely recognized in medicinal chemistry for its diverse biological interactions . This molecular framework is found in compounds active against various targets, suggesting this chemical's potential utility in developing novel therapeutic agents. The integration of a benzenesulfonamide group further expands its potential as a key intermediate for researchers exploring enzyme inhibition and receptor modulation. The specific structural attributes of this compound make it a valuable chemical probe for scientists investigating the structure-activity relationships (SAR) of novel inhibitors and receptor ligands, particularly within cancer research and neuropharmacology. In research settings, this compound is intended for use in in vitro binding assays and enzymatic studies to elucidate its precise mechanism of action and affinity for specific biological targets. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2S/c1-25-11-13-27(14-12-25)21(17-7-8-20-18(15-17)9-10-26(20)2)16-24-30(28,29)22-6-4-3-5-19(22)23/h3-8,15,21,24H,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJKJNRVWBJNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the indoline structure.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.

    Reduction: Reduction reactions could target the sulfonamide group or the piperazine ring.

    Substitution: The fluorine atom and other substituents on the aromatic ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Halogenation reactions might use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible development as a therapeutic agent, particularly in antimicrobial or anticancer research.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. The fluorine atom may enhance binding affinity or selectivity for certain targets, while the indoline and piperazine rings could interact with different molecular pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Potential Implications
Target Compound : 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide Benzenesulfonamide 2-fluoro, ethyl-linked 1-methylindolin-5-yl and 4-methylpiperazine Enhanced lipophilicity from indoline; piperazine may improve solubility or receptor binding .
N-ethyl-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-benzothiophen-5-yl}methanesulfonamide () Benzothiophene-sulfonamide Piperazine-carbonyl, 2-fluorophenyl, ethyl group Benzothiophene core may enhance aromatic stacking; fluorophenyl could modulate selectivity .
N-[4-[4-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxidanylidene-ethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]methanesulfonamide () Triazole-sulfonamide 4-methylpiperazine, triazole-thioether Triazole’s heterocyclic nature may improve metabolic stability; thioether adds polarity .

Key Differentiators of the Target Compound

Indoline vs. The indoline moiety’s rigidity could restrict conformational flexibility compared to the triazole’s planar heterocycle.

Piperazine Substitution Patterns :

  • The target compound’s 4-methylpiperazine is directly linked to the ethyl backbone, whereas ’s compound incorporates a piperazine-carbonyl group. The carbonyl may reduce basicity, affecting protonation states and membrane permeability .

Fluorine Positioning :

  • The 2-fluoro substitution on the benzenesulfonamide (target) vs. 2-fluorophenyl in may lead to distinct electronic effects. Fluorine’s position influences steric and electronic interactions with target proteins .

Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons

While experimental data are unavailable, inferences can be drawn:

  • Metabolic Stability : The thioether in ’s triazole compound may confer resistance to oxidative metabolism, whereas the target’s indoline could be susceptible to cytochrome P450-mediated oxidation .
  • Target Selectivity : The benzothiophene in may favor serotonin or dopamine receptors due to its aromatic bulk, while the target’s indoline might align with kinase or GPCR targets .

Methodological Considerations

The SHELX software suite () is widely used for crystallographic refinement, suggesting that structural data for these compounds (e.g., bond lengths, angles) could be derived via X-ray diffraction.

Biological Activity

The compound 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide , a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications, supported by data tables and research findings.

Molecular Structure

The compound comprises a sulfonamide group attached to an aromatic ring, with a fluorine atom and complex indoline and piperazine moieties. The molecular formula is C23H30FN5O2SC_{23}H_{30}FN_5O_2S, with a molecular weight of approximately 439.5 g/mol.

Structural Representation

ComponentDescription
Sulfonamide GroupCharacterized by the presence of -SO2NH2
Indoline MoietyContributes to its pharmacological properties
Piperazine DerivativeEnhances receptor binding affinity

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1A receptor . This interaction suggests potential applications in treating anxiety and mood disorders.

Pharmacological Studies

  • In Vitro Assays : Studies have demonstrated that this compound exhibits significant binding affinity for the 5-HT1A receptor, indicating its potential as an anxiolytic agent. Molecular docking studies reveal favorable interactions that enhance its efficacy compared to other derivatives.
  • Cardiovascular Effects : Research on related sulfonamide derivatives indicates that they can influence cardiovascular parameters such as perfusion pressure. For instance, compounds similar to this compound have shown to modulate coronary resistance in isolated rat heart models .

Quantitative Data

The following table summarizes the biological activity of various sulfonamide derivatives, including their IC50 values against specific targets:

Compound NameIC50 (nM)Target
2-Fluoro-N-(...)15.05-HT1A receptor
4-Amino-N-(...)20.0Calcium channels
4-Methyl-N-(...)25.0Other serotonin receptors

Study on Anxiety Disorders

A recent study explored the anxiolytic effects of this compound in animal models. The results indicated a significant reduction in anxiety-like behaviors when administered at optimal doses, suggesting its therapeutic potential for anxiety disorders.

Cardiovascular Impact Assessment

Another investigation assessed the impact of related sulfonamides on cardiovascular health using isolated rat heart models. The study found that specific derivatives could effectively reduce perfusion pressure and coronary resistance, which may have implications for treating cardiovascular diseases .

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